

Spectroscopic Profile of 2-Amino-6-chlorobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-chlorobenzothiazole

Cat. No.: B160215

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-chlorobenzothiazole**, a key intermediate in pharmaceutical and dye manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of **2-Amino-6-chlorobenzothiazole** can be ascertained through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of **2-Amino-6-chlorobenzothiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	1H	H-4
7.64	d	1H	H-7
7.26	dd	1H	H-5
7.20	br s	2H	-NH ₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of **2-Amino-6-chlorobenzothiazole**

Chemical Shift (δ) ppm	Assignment
Data not readily available in summarized format	C2 (C=N)
Data not readily available in summarized format	C3a
Data not readily available in summarized format	C4
Data not readily available in summarized format	C5
Data not readily available in summarized format	C6
Data not readily available in summarized format	C7
Data not readily available in summarized format	C7a

Note: ¹³C NMR spectral data for **2-Amino-6-chlorobenzothiazole** is available in spectral databases such as PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of **2-Amino-6-chlorobenzothiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3415	Strong	N-H stretch (asymmetric)
3315	Strong	N-H stretch (symmetric)
3100-3000	Medium	Aromatic C-H stretch
1640	Strong	N-H bend
1595, 1530	Strong	C=C aromatic ring stretch
1490	Strong	C=N stretch
810	Strong	C-H out-of-plane bend
700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of **2-Amino-6-chlorobenzothiazole**

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular ion)
186	33	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
149	-	[M - Cl] ⁺
122	-	[M - Cl - HCN] ⁺

Ionization Mode: Electron Ionization (EI)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Amino-6-chlorobenzothiazole** was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz.
- **Data Acquisition:** ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

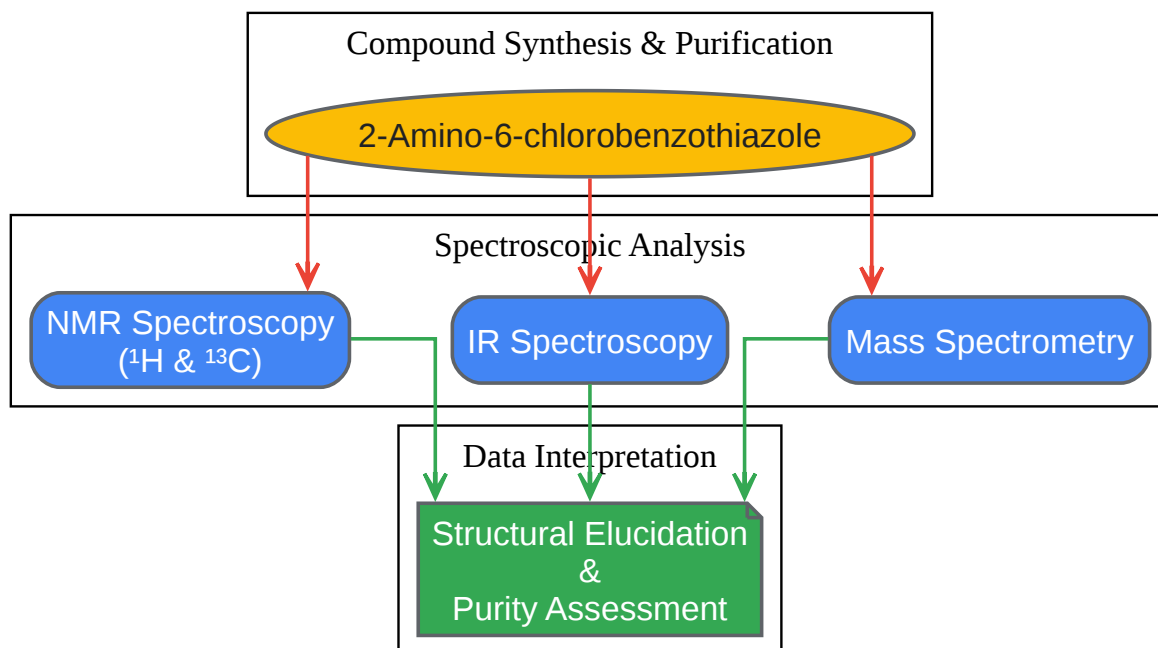
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- **Instrumentation:** A mass spectrometer operating in the Electron Ionization (EI) mode was used.
- **Data Acquisition:** The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2-Amino-6-chlorobenzothiazole** is depicted in the following diagram.



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A generalized workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. scienceopen.com [scienceopen.com]
- 2. 6-Chloro-2-benzothiazolamine | C₇H₅ClN₂S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]

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